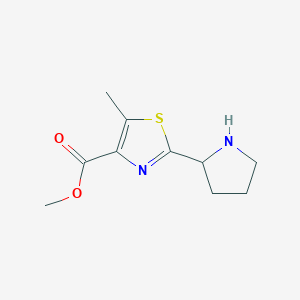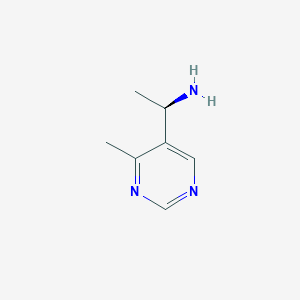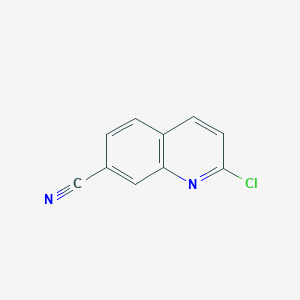
2-Chloroquinoline-7-carbonitrile
Descripción general
Descripción
2-Chloroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It is one of the derivatives of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 2-Chloroquinoline-7-carbonitrile and its analogs involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-7-carbonitrile is characterized by a quinoline ring system. Quinoline is an aromatic heterocyclic compound with a double-ring structure composed of benzene and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinoline-7-carbonitrile are primarily centered around the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Chloroquinoline-7-carbonitrile and its derivatives are primarily involved in synthesis and chemical reactions. They have been used to produce biologically active compounds through various synthetic methods and chemical reactions. This encompasses reactions involving the chloro and cyano substituents, demonstrating their versatility in creating diverse compounds (Mekheimer et al., 2019).
Spectroscopic and Photophysical Studies
These compounds have been subject to spectroscopic and photophysical studies. For example, a study focused on the structural, electronic, and photophysical properties of fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile. These properties were explored through experimental methods and theoretical calculations, highlighting their potential in nonlinear optical materials and photophysical applications (Singh, Singh, & Khurana, 2017).
Optoelectronic and Charge Transport Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to 2-chloroquinoline-7-carbonitrile, have been studied using density functional theory. This research provides insights into their potential as multifunctional materials for various applications, including electronic devices (Irfan et al., 2020).
Antitumor Activity
Some derivatives of 2-chloroquinoline-7-carbonitrile have shown potential in antitumor activities. For instance, a study found that a quinoline derivative exhibited selective binding to s-Catenin, suggesting its role in antitumor potency and potential therapeutic strategies for diseases like colorectal cancer (Mansour et al., 2021).
Corrosion Inhibition
2-Chloroquinoline-7-carbonitrile derivatives have also been evaluated for their corrosion inhibition properties. Studies have used computational methods to investigate their effectiveness in protecting metals like iron from corrosion, highlighting their potential as green corrosion inhibitors (Erdoğan et al., 2017).
Antibacterial and Antioxidant Activities
Novel 7-chloroquinoline derivatives, including those related to 2-chloroquinoline-7-carbonitrile, have been synthesized and screened for antibacterial and antioxidant activities. These compounds have shown promising results against various bacterial strains and displayed strong antioxidant properties, indicating their potential in medical and pharmaceutical applications (Abdi et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions for 2-Chloroquinoline-7-carbonitrile and its analogs are likely to involve further exploration of their biological activities. Quinoline derivatives have been used as scaffolds to develop bioactive molecules used as anticancer, antimalarial, and antimicrobial agents . The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .
Propiedades
IUPAC Name |
2-chloroquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONXCPOIPNUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302702 | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-7-carbonitrile | |
CAS RN |
1352443-52-7 | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352443-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)

![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)
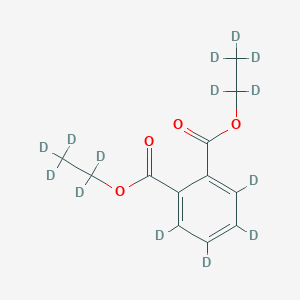
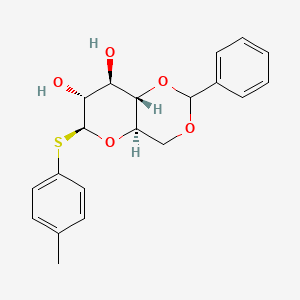

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)
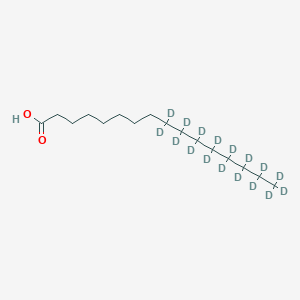
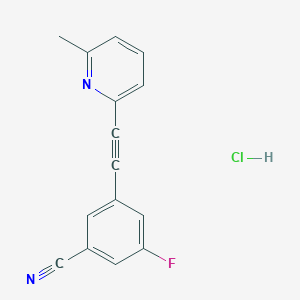
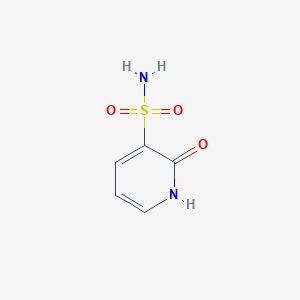

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
